![molecular formula C12H17N3O4 B1437733 Ethyl 2-[4-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]acetate CAS No. 1260543-99-4](/img/structure/B1437733.png) 
            | REACTION_CXSMILES | Cl.C(O[C:5](=[NH:12])[CH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8])C.C([N:16]([CH2:20][CH3:21])C(C)C)(C)C.[NH:22]1[CH2:27][CH2:26][O:25][CH2:24][CH2:23]1.[CH2:28]([OH:30])C>>[N:22]1([C:20]2[N:16]=[C:5]([CH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8])[NH:12][C:28](=[O:30])[CH:21]=2)[CH2:27][CH2:26][O:25][CH2:24][CH2:23]1 |f:0.1| | 
| Name | 
                                                                                    
                                                                                                                                                                            ethyl 3-ethoxy-3-iminopropanoate hydrochloride                                                                                                                                                                     | 
| Quantity | 
                                                                                    168.5 mL                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    Cl.C(C)OC(CC(=O)OCC)=N                                                                                 | 
| Name | |
| Quantity | 
                                                                                    155 mL                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C(C)(C)N(C(C)C)CC                                                                                 | 
| Name | |
| Quantity | 
                                                                                    25 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    N1CCOCC1                                                                                 | 
| Name | |
| Quantity | 
                                                                                    200 mL                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C(C)O                                                                                 | 
| Name | |
| Quantity | 
                                                                                    400 mL                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C(C)O                                                                                 | 
| Control Type | 
                                                                                UNSPECIFIED                                                                             | 
| Setpoint | 
                                                                                95 °C                                                                             | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                TEMPERATURE                                                                             | 
| Details | 
                                                                                The reaction mixture is heated at 95° C. for 30 hours                                                                             | 
| Duration | 
                                                                                30 h                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                to return to ambient temperature                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                The precipitate formed                                                                             | 
| Type | 
                                                                                FILTRATION                                                                             | 
| Details | 
                                                                                is filtered off through sintered glass                                                                             | 
| Type | 
                                                                                WASH                                                                             | 
| Details | 
                                                                                washed with 100 ml of ethanol, twice 500 ml of water                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                The solid is dried under vacuum so as                                                                             | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    N1(CCOCC1)C=1N=C(NC(C1)=O)CC(=O)OCC                                                                                 | 
| Type | Value | Analysis | 
|---|---|---|
| AMOUNT: MASS | 35 g | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |